molecular formula C9H14ClN3 B7987953 3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride

3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride

Cat. No.: B7987953
M. Wt: 199.68 g/mol
InChI Key: VKQDFONBGVFCKQ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an aminomethyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride typically involves multiple steps. One common method starts with the cyclopropylation of pyridine derivatives, followed by the introduction of the aminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)pyridine hydrochloride
  • N-cyclopropylpyridin-2-amine hydrochloride
  • 3-(aminomethyl)-N-methylpyridin-2-amine hydrochloride

Uniqueness

3-(aminomethyl)-N-cyclopropylpyridin-2-amine hydrochloride is unique due to the presence of both the aminomethyl and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

3-(aminomethyl)-N-cyclopropylpyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-6-7-2-1-5-11-9(7)12-8-3-4-8;/h1-2,5,8H,3-4,6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQDFONBGVFCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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